molecular formula C19H19N3O6 B2656963 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903269-32-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2656963
CAS RN: 1903269-32-8
M. Wt: 385.376
InChI Key: OBPQWWAPISRPED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazolidinone and dihydropyridine rings would likely contribute to the rigidity of the molecule, while the phenyl and methoxy groups could influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in a variety of chemical reactions. These can include redox reactions, substitution reactions, and reactions involving the breaking and forming of rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule.

Scientific Research Applications

Met Kinase Inhibition

One area of research focuses on the development of compounds that inhibit the Met kinase superfamily, which is implicated in various types of cancer. For instance, Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of these analogues demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).

Heterocyclic Derivative Syntheses

Another research direction involves the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential biological activities. Bacchi et al. (2005) reported the catalytic reactions of 4-yn-1-ones to yield derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields. These compounds have diverse potential applications, including as building blocks for further pharmaceutical development (Bacchi et al., 2005).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of novel compounds for antimicrobial and antifungal activities represent another significant area of research. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, underscoring the potential of such compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Peroxisome Proliferator-Activated Receptor Agonists

The development of dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders is another focus. Song et al. (2004) developed a method for the quantitative determination of MK-0767, a dual PPAR agonist, highlighting the importance of analytical techniques in the development and evaluation of new pharmaceuticals (Song et al., 2004).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-21-9-13(15(27-2)8-16(21)23)18(25)20-14(12-6-4-3-5-7-12)10-22-17(24)11-28-19(22)26/h3-9,14H,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPQWWAPISRPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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